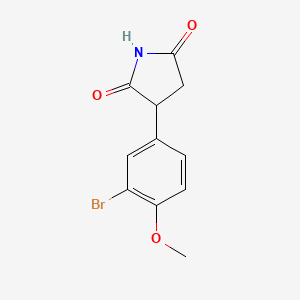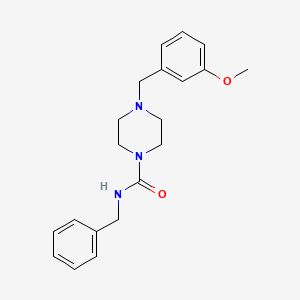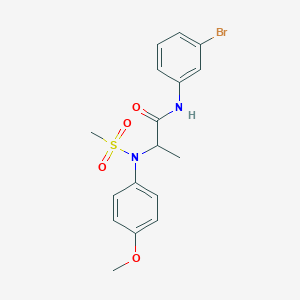![molecular formula C27H29N3O3 B5145187 2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5145187.png)
2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol, also known as DNBP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzimidazole family, which has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. DNBP is a potent antioxidant that has been shown to protect against oxidative stress and DNA damage.
Applications De Recherche Scientifique
2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its antioxidant properties. This compound has been shown to protect against oxidative stress and DNA damage in various cell types, including neuronal cells, liver cells, and immune cells. This compound has also been found to have anti-inflammatory properties, which may make it a potential therapeutic agent for inflammatory diseases such as arthritis and asthma.
Mécanisme D'action
The mechanism of action of 2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol is not fully understood, but it is believed to act as a free radical scavenger by donating hydrogen atoms to reactive oxygen species (ROS) and neutralizing them. This compound may also activate various signaling pathways involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect against oxidative stress and DNA damage, reduce inflammation, and regulate cell signaling pathways. In vivo studies have shown that this compound can protect against liver damage, improve cognitive function, and reduce inflammation in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it a cost-effective option for scientific research. This compound is also highly soluble in organic solvents, which makes it easy to use in various assays. However, this compound has some limitations, including its relatively low water solubility, which may limit its use in certain assays.
Orientations Futures
There are several future directions for research on 2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as arthritis and asthma. Further studies are needed to investigate the efficacy and safety of this compound in animal models of these diseases. Another area of research is the development of novel derivatives of this compound with improved properties, such as increased water solubility or enhanced antioxidant activity. Finally, the use of this compound in combination with other compounds, such as other antioxidants or anti-inflammatory agents, may have synergistic effects that could be explored in future studies.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have potent antioxidant and anti-inflammatory properties, and may have therapeutic potential for a range of diseases. This compound is a stable and cost-effective compound that can be easily synthesized in large quantities, making it a valuable tool for scientific research. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields of research.
Méthodes De Synthèse
2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol can be synthesized using a multi-step process that involves the reaction of 4-nitroaniline with 2-aminobenzimidazole to form a key intermediate, which is then reacted with 2,6-di-tert-butyl-4-chlorophenol. The resulting product is purified using column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a cost-effective compound for scientific research.
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-[2-(4-nitrophenyl)benzimidazol-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-26(2,3)20-15-19(16-21(24(20)31)27(4,5)6)29-23-10-8-7-9-22(23)28-25(29)17-11-13-18(14-12-17)30(32)33/h7-16,31H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSPNRIOQNAXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(1-isopropyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5145111.png)
![3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5145118.png)

![2-ethoxyethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5145141.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B5145147.png)


![5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5145156.png)
![3-[(5-bromo-2-pyridinyl)amino]-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde](/img/structure/B5145157.png)




![N~1~-(2-methoxyethyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145199.png)